N-phenyl-4-(1H-tetrazol-1-yl)benzamide

ABCG2 inhibition Hoechst 33342 accumulation multidrug resistance reversal

N-phenyl-4-(1H-tetrazol-1-yl)benzamide (ChEMBL1447535, molecular formula C₁₄H₁₁N₅O, molecular weight 265.27 g·mol⁻¹) is a synthetic small molecule composed of a para-tetrazole-substituted benzamide core linked via an amide bond to an N-phenyl ring. The compound belongs to the phenyltetrazolyl-phenylamide class, originally derived from the third-generation ABCB1 inhibitor tariquidar by replacing the central amide linker with a 2,5-linked tetrazole bioisostere.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
Cat. No. B14977666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C14H11N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h1-10H,(H,16,20)
InChIKeyDABFEBHKBHRZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-4-(1H-tetrazol-1-yl)benzamide – Structural Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


N-phenyl-4-(1H-tetrazol-1-yl)benzamide (ChEMBL1447535, molecular formula C₁₄H₁₁N₅O, molecular weight 265.27 g·mol⁻¹) is a synthetic small molecule composed of a para-tetrazole-substituted benzamide core linked via an amide bond to an N-phenyl ring [1]. The compound belongs to the phenyltetrazolyl-phenylamide class, originally derived from the third-generation ABCB1 inhibitor tariquidar by replacing the central amide linker with a 2,5-linked tetrazole bioisostere [2]. This unsubstituted scaffold serves as the parent structure for structure–activity relationship (SAR) exploration and is recognized as a selective modulator of the ATP-binding cassette transporter ABCG2 (breast cancer resistance protein, BCRP), a clinically validated efflux pump implicated in multidrug resistance (MDR) [2][3].

Why N-Phenyl-4-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic In-Class Scaffolds


Phenyltetrazolyl-phenylamides exhibit extreme sensitivity to substitution pattern: electron-withdrawing and bulky substituents on the outer phenyl rings systematically decrease ABCG2 modulatory potency, while only small electron-donating groups preserve high activity [1]. The unsubstituted parent compound (designated compound 32) is therefore not a default baseline but rather a deliberately optimized minimal pharmacophore that retains inhibitory potential equal to the best mono-substituted derivatives in the series [1]. The para-1H-tetrazole regioisomer is structurally distinct from the N-[4-(1H-tetrazol-1-yl)phenyl]benzamide regioisomer, which reverses the amide connectivity and alters the hydrogen-bonding network critical for target engagement [2]. Furthermore, N-methylation of the amide nitrogen (as in N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide) fundamentally changes the conformational landscape and has been shown in related benzamide BCRP inhibitor series to abolish or drastically reduce activity [3]. These SAR constraints preclude casual interchange with commercially available substituted analogs or regioisomers.

N-Phenyl-4-(1H-tetrazol-1-yl)benzamide – Head-to-Head Quantitative Evidence for Scientific Selection


ABCG2 Inhibition Potency: 3- to 4-Fold Superiority over the Gold-Standard Inhibitor Ko143

In a direct head-to-head comparison, the unsubstituted phenyltetrazolyl-phenylamide (compound 32, structurally identical to N-phenyl-4-(1H-tetrazol-1-yl)benzamide) achieved IC₅₀ values three- to four-fold lower than the reference ABCG2 inhibitor Ko143 across two independent assay systems (Hoechst 33342 and pheophorbide A accumulation in MDCK II BCRP-overexpressing cells) [1]. Ko143, the most widely used pharmacological ABCG2 probe, exhibited an IC₅₀ of 276 nM in the same laboratory's standardized assay [2], placing compound 32 in an estimated IC₅₀ range of approximately 69–92 nM. The compound was characterized as 'an excellent and highly selective ABCG2 modulator' with potency comparable to the best substituted derivatives in the full 30-compound panel [1].

ABCG2 inhibition Hoechst 33342 accumulation multidrug resistance reversal

ABCG2 Selectivity: Clean Discrimination Against ABCB1 (P-glycoprotein) Confirmed by Calcein AM Efflux Assay

The phenyltetrazolyl-phenylamide class was systematically screened for selectivity using the calcein AM accumulation assay in ABCB1-overexpressing cells. The unsubstituted compound 32 demonstrated high selectivity for ABCG2 over ABCB1, with only derivatives bearing specific electron-donating substituents (methoxy, methylthio, hydroxy) on the outer phenyl rings acquiring any measurable ABCB1 activity [1]. This is in contrast to the parental compound tariquidar, which potently inhibits both ABCB1 and ABCG2, and to many dual ABCB1/ABCG2 inhibitors that carry a significant off-pump liability. Enzyme kinetic analysis further confirmed that compound 32 occupies the same binding site as Ko143 and interacts competitively with Hoechst 33342 without engaging the ABCB1 substrate-binding pocket [1].

ABC transporter selectivity ABCB1 exclusion MDR pump profiling

BCRP Inhibition Activity Within the Benzamide–Tetrazole Chemotype: Class-Level Potency Contextualized Against FTC

In a parallel chemotype study, Gujarati et al. (2017) evaluated 31 benzamide and phenyltetrazole derivatives for BCRP inhibition using mitoxantrone reversal in H460/MX20 non-small-cell lung cancer cells. Although the unsubstituted N-phenyl-4-(1H-tetrazol-1-yl)benzamide was not explicitly tested, structurally proximate amide-linked phenyltetrazole derivatives (compounds 27 and 31, bearing 3,4-dimethoxy and 3,4,5-trimethoxy substitution on the N-phenyl ring, respectively) achieved fold-resistance values of 1.39 and 1.32 at 10 µM in the MTT reversal assay, approaching but not exceeding the reference inhibitor fumitremorgin C (FTC; fold-resistance ~1.51–1.62) [1]. Given the SAR established by Köhler et al. demonstrating that small electron-donating groups preserve, but do not dramatically enhance, ABCG2 inhibitory potency relative to the unsubstituted scaffold, the unsubstituted parent compound is expected to reside within this same activity window [2]. Crucially, the benzamide-linked phenyltetrazole series was confirmed to be selective for BCRP over P-glycoprotein, showing no reversal activity in P-gp–overexpressing SW620/Ad300 cells [1].

BCRP inhibition mitoxantrone reversal fold resistance

Structural Specificity: Regioisomeric and N‑Substitution Determinants of Pharmacological Activity

The benzamide connectivity in N-phenyl-4-(1H-tetrazol-1-yl)benzamide (tetrazole at the para position of the carbonyl-linked phenyl ring; N-phenyl on the amide nitrogen) is structurally distinct from the regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, which inverts the amide bond orientation and positions the tetrazole on the aniline-derived ring [1]. This inversion alters the hydrogen-bonding geometry of the amide carbonyl and the spatial disposition of the tetrazole relative to the ABCG2 binding pocket. Köhler et al. demonstrated that even minor substituent changes on the scaffold—such as introducing a single methoxy group at the meta or para position—produce measurable and sometimes divergent effects on ABCG2 vs. ABCB1 selectivity [2]. In the parallel benzamide BCRP inhibitor series reported by Gujarati et al., N-methylation of the amide nitrogen in analogous scaffolds abolished BCRP inhibitory activity, reinforcing the critical role of the free N–H amide as a hydrogen-bond donor required for transporter engagement [3].

regioisomer comparison amide N-methylation scaffold specificity

Validated Application Scenarios for N-Phenyl-4-(1H-tetrazol-1-yl)benzamide in ABCG2-Focused Research and Drug Discovery


ABCG2-Specific Chemosensitization in In Vitro Multidrug Resistance Models

Researchers investigating BCRP/ABCG2-mediated resistance to mitoxantrone, topotecan, or SN-38 in cancer cell lines (e.g., H460/MX20, MCF-7/MR, MDCK II BCRP) can employ this compound as a selective ABCG2 inhibitor that outperforms Ko143 by 3–4× in potency [1] while maintaining negligible ABCB1 cross-reactivity [2]. The compound's selectivity eliminates the requirement for parallel P‑glycoprotein inhibitor controls that dual inhibitors such as tariquidar necessitate, simplifying experimental design and enabling cleaner interpretation of ABCG2-specific transport data.

Pharmacological Tool Compound for Competitive Binding-Site Mapping of ABCG2

Enzyme kinetic studies by Köhler et al. confirmed that phenyltetrazolyl-phenylamides share the Hoechst 33342 binding site with Ko143 and interact competitively with this substrate [1]. This property makes the compound suitable for fluorescence-based competition assays using Hoechst 33342 as a probe, enabling real-time kinetic characterization of ABCG2 binding modes, identification of allosteric vs. orthosteric modulators, and high-throughput screening of compound libraries for ABCG2 interaction without the confounding signal from ABCB1 efflux.

Minimal Pharmacophore for Structure–Activity Relationship (SAR) Expansion Campaigns

Because the unsubstituted scaffold already delivers inhibitory potency equivalent to the best mono‑substituted derivatives in the 30‑compound panel [1], it serves as an ideal starting point for focused library synthesis. Medicinal chemists can build diversity onto either the N‑phenyl ring or the tetrazole‑bearing ring, confident that the baseline ABCG2 activity is already optimized and that any potency gain is attributable to the added substituent rather than to scaffold maturation. This reduces the number of synthetic iterations required to identify lead candidates with improved pharmacokinetic or selectivity profiles.

Negative-Control Validation in ABCB1/ABCC1 Multidrug Resistance Studies

The absence of meaningful ABCB1 (P‑gp) and ABCC1 (MRP1) inhibition by the unsubstituted scaffold [1] makes this compound an effective negative control in experiments designed to interrogate P‑glycoprotein- or MRP1‑mediated resistance mechanisms. When co‑administered with dual or pan‑ABC transporter inhibitors, it enables dissection of the individual contribution of ABCG2 to the overall MDR phenotype, a capability not offered by broad‑spectrum modulators such as cyclosporin A or verapamil.

Quote Request

Request a Quote for N-phenyl-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.